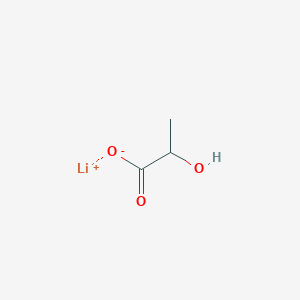
Lactate de lithium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium lactate is an organic compound that has been used in various scientific applications. It is a white, odorless, crystalline compound that is soluble in water and has a molecular weight of 111.1 g/mol. Lithium lactate is a salt of the lactate anion and lithium cations and is often used as a source of lithium in various scientific experiments. It is also a common ingredient in many pharmaceuticals and food products.
Applications De Recherche Scientifique
Recyclage des batteries lithium-ion usagées
Le lactate de lithium a été utilisé dans le recyclage des batteries lithium-ion usagées. Il sert de lixiviant, une substance utilisée dans la lixiviation pour extraire sélectivement les métaux . Le processus implique une lixiviation avec une faible consommation d'acide, un coût-efficacité, un faible impact environnemental et une récupération élevée des métaux .
Chromatographie liquide haute performance
Le this compound a été utilisé comme étalon pour la quantification de l'acide lactique par chromatographie liquide haute performance . Cette technique est utilisée pour séparer, identifier et quantifier chaque composant d'un mélange.
Dosage de l'acide lactique
Il a également été utilisé comme étalon pour le dosage de l'acide L-lactique . Un dosage est une procédure d'investigation en médecine de laboratoire, en pharmacologie, en biologie environnementale et en biologie moléculaire pour évaluer qualitativement ou mesurer quantitativement la présence ou la quantité ou l'activité fonctionnelle d'une entité cible.
Recherche neuropsychiatriques
Au-delà du trouble bipolaire, des recherches en cours explorent les applications potentielles du this compound dans les affections neuropsychiatriques, y compris des études sur la dépression, l'anxiété et la schizophrénie . Cela met en évidence son importance dans les domaines de la métabolomique et de la recherche biochimique .
Préparation d'autres matériaux
Le this compound peut être utilisé comme précurseur pour préparer d'autres matériaux tels que Li4SiO4 et Li4Ti5O12/C . Ces matériaux ont diverses applications dans différents domaines, notamment le stockage d'énergie et l'électronique .
Réaction avec le triphosgène
Le this compound réagit avec le triphosgène pour obtenir l'anhydride interne O-lactique . Cette réaction peut être utilisée dans divers procédés de synthèse chimique
Mécanisme D'action
Target of Action
Lithium lactate, a salt of lithium and lactic acid, is primarily used in the treatment of bipolar affective disorder . The primary targets of lithium lactate are the neurotransmitters dopamine and glutamate . Lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, which reduces excitatory neurotransmission in the brain . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system directly .
Mode of Action
Lithium lactate interacts with its targets by altering the functionality of the subunits of the dopamine-associated G protein, likely correcting the dopamine dysregulation . It enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .
Biochemical Pathways
Lithium lactate affects several biochemical pathways. It enhances glycolytic activity and part of the Krebs cycle activity in both astrocytes and neurons, particularly the anaplerotic pyruvate carboxylation (PC) . Lithium also stimulates the extracellular release of lactate, alanine, citrate, and glutamine by astrocytes .
Pharmacokinetics
Lithium lactate exhibits profoundly different pharmacokinetics compared to the more common FDA-approved salt, lithium carbonate . It results in elevated lithium plasma levels at 2 hours but peaks at 24 hours post-dose and is eliminated rapidly .
Result of Action
The molecular and cellular effects of lithium lactate’s action include neuroprotection and anti-suicidal properties . It has been shown to increase BDNF and attenuate the release of several inflammatory cytokines from activated microglia . It also reduces suicidality in patients with neuropsychiatric disorders .
Action Environment
Lithium lactate is an amorphous solid that dissolves very well in water and organic solvents . It demonstrates optical isomerism and emits acrid smoke when heated to decomposition . The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Lithium Lactate is naturally produced in animals through the fermentation of pyruvate via lactate dehydrogenase during normal metabolism and exercise . It interacts with various enzymes and proteins, playing vital roles in various biological processes .
Cellular Effects
Lithium Lactate influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Lithium Lactate is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Lithium Lactate change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of Lithium Lactate vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Lithium Lactate is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of Lithium Lactate and any effects on its activity or function are currently being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Lithium lactate involves the reaction between Lithium hydroxide and Lactic acid.", "Starting Materials": [ "Lithium hydroxide", "Lactic acid" ], "Reaction": [ "Dissolve Lithium hydroxide in water to form Lithium hydroxide solution.", "Add Lactic acid to the Lithium hydroxide solution.", "Heat the mixture under reflux for several hours.", "Cool the mixture and filter the resulting Lithium lactate product.", "Wash the product with cold water and dry it in a vacuum oven." ] } | |
Numéro CAS |
867-55-0 |
Formule moléculaire |
C3H6LiO3 |
Poids moléculaire |
97.0 g/mol |
Nom IUPAC |
lithium;2-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6); |
Clé InChI |
MCPIIUKZBQXOSD-UHFFFAOYSA-N |
SMILES isomérique |
[Li+].CC(C(=O)[O-])O |
SMILES |
[Li+].CC(C(=O)[O-])O |
SMILES canonique |
[Li].CC(C(=O)O)O |
Autres numéros CAS |
27848-80-2 867-55-0 27848-81-3 |
Pictogrammes |
Irritant |
Synonymes |
Lactic Acid Monolithium Salt; 2-Hydroxypropanoic Acid Monolithium Salt; Lithium 2-Hydroxypropionate; Lithium DL-Lactate; Lithium α-Hydroxypropionate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



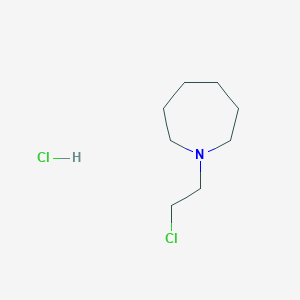

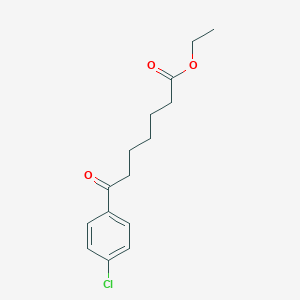
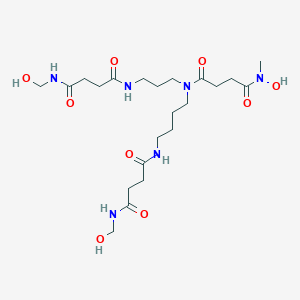
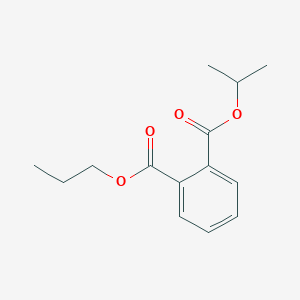


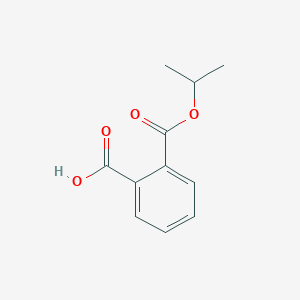

![Imidazo[1,2-a]pyrazine-5-thiol](/img/structure/B46963.png)
![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)


